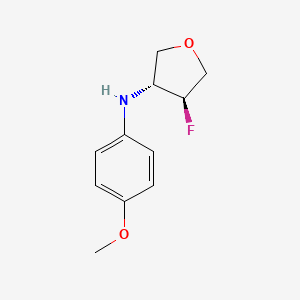![molecular formula C14H15NO B1485628 trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol CAS No. 2152350-58-6](/img/structure/B1485628.png)
trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol
Vue d'ensemble
Description
Trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol, also known as trans-2-NAC, is a cyclic molecule with a nitrogen atom in the center. It is a member of the cyclobutane family and has a variety of applications in the field of medicinal chemistry. Trans-2-NAC has been used as a building block in the synthesis of a variety of compounds, including amines, peptides, and natural products. The molecule has also been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of these drugs.
Applications De Recherche Scientifique
Trans-2-NAC has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of a variety of compounds, including amines, peptides, and natural products. The molecule has also been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of these drugs. In addition, trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol has been used to study the structure-activity relationships of drugs and to develop novel drug delivery systems.
Mécanisme D'action
The mechanism of action of trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol is not well understood. However, it is believed that the molecule may act as a proton acceptor, allowing it to interact with various molecules in the body. In addition, trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol may interact with enzymes, proteins, and other molecules in the body, resulting in changes in the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol are not fully understood. However, it is believed that the molecule may be able to interact with various molecules in the body and affect the biochemical and physiological processes in the body. For example, trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol has been shown to interact with enzymes and proteins, resulting in changes in enzyme activity and protein expression. In addition, trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol has been shown to affect the expression of various genes, resulting in changes in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The use of trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol in laboratory experiments has several advantages. The molecule is relatively inexpensive and easy to synthesize. In addition, trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol is highly soluble in water, making it easy to work with in the laboratory. However, the molecule is also relatively unstable, making it difficult to store for long periods of time.
Orientations Futures
The use of trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol in scientific research is still in its infancy. In the future, it is likely that trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol will be used to further explore the mechanism of action of various drugs and to develop novel drug delivery systems. In addition, trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol may be used to study the structure-activity relationships of drugs and to develop new compounds with improved pharmacological properties. Furthermore, trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol may be used to explore the biochemical and physiological effects of drugs and to develop new treatments for various diseases.
Propriétés
IUPAC Name |
(1R,2R)-2-(naphthalen-2-ylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-14-8-7-13(14)15-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13-16H,7-8H2/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBBLCDTIVNPJB-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=CC3=CC=CC=C3C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NC2=CC3=CC=CC=C3C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(Pyridin-2-yl)-2,6-diazaspiro[3.4]octan-7-one dihydrochloride](/img/structure/B1485550.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485552.png)
![(3R,4R)-4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485553.png)
![N-[(1R,2R)-2-fluorocyclohexyl]-4-methylaniline](/img/structure/B1485554.png)
![1-[(1-fluorocyclopentyl)methyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B1485557.png)
![3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1485558.png)
![1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B1485559.png)
![2-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B1485560.png)
![6-[(Piperidin-4-yl)methoxy]pyridine-2-carbonitrile hydrochloride](/img/structure/B1485561.png)
![(3R,4R)-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485562.png)
![tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate](/img/structure/B1485563.png)
![N-[(1R,2R)-2-fluorocyclohexyl]-3,5-dimethylaniline](/img/structure/B1485564.png)
